![molecular formula C22H26N6O2 B6531581 2-phenoxy-1-{4-[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one CAS No. 1020502-44-6](/img/structure/B6531581.png)
2-phenoxy-1-{4-[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenoxy-1-{4-[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one is a useful research compound. Its molecular formula is C22H26N6O2 and its molecular weight is 406.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-phenoxy-1-{4-[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one is 406.21172409 g/mol and the complexity rating of the compound is 564. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-phenoxy-1-{4-[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-phenoxy-1-{4-[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antileishmanial Activity
Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. Researchers have investigated the antileishmanial potential of F2318-0217. A molecular docking study revealed that F2318-0217 interacts with Leishmania pteridine reductase 1 (Lm-PTR1), a key enzyme involved in the parasite’s folate metabolism. The compound demonstrated promising antileishmanial activity, making it a potential candidate for drug development against leishmaniasis .
Antimalarial Properties
Malaria, caused by Plasmodium parasites, remains a global health concern. F2318-0217 has been evaluated for its antimalarial effects. Compounds 14 and 15, derivatives of F2318-0217, exhibited significant inhibition against Plasmodium berghei, a rodent malaria parasite. These findings suggest that F2318-0217 derivatives could be explored further as antimalarial agents .
Antioxidant Applications
F2318-0217 contains a phenoxy group, which imparts antioxidant properties. Researchers have utilized similar phenoxy-containing compounds as antioxidants in various applications. For instance, F2318-0217 could be employed as an antioxidant during the polycondensation of biobased unsaturated polyesters or in drug delivery systems .
Polyimide Synthesis
A novel aromatic diamine monomer, 4-(2,4,6-trimethyl)phenoxy-1,3-diaminobenzene (a derivative of F2318-0217), has been synthesized. This monomer was used in the high-temperature polycondensation reaction to produce a series of polyimides. These polyimides find applications in materials science, including coatings and advanced polymers .
Drug Delivery Systems
Given its structural features, F2318-0217 or its derivatives could be incorporated into drug delivery systems. Researchers may explore its use as a building block for water-soluble polyesters or other drug carriers. These systems could enhance drug stability, solubility, and targeted delivery .
Industrial Coatings
The phenoxy moiety in F2318-0217 suggests potential applications in industrial coatings. Researchers could investigate its use as a component in protective coatings for various materials, such as metals, plastics, or ceramics. The compound’s antioxidant properties may contribute to improved coating durability and resistance to environmental factors .
Propiedades
IUPAC Name |
2-phenoxy-1-[4-[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O2/c1-16-17(2)25-28(18(16)3)21-10-9-20(23-24-21)26-11-13-27(14-12-26)22(29)15-30-19-7-5-4-6-8-19/h4-10H,11-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTGIGWBCOMTQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)C(=O)COC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenoxy-1-(4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.